(E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one
Description
The compound features a thiazolidin-4-one core modified with a 2-chlorobenzylidene group at position 5 and a 3-oxo-3-(piperidin-1-yl)propyl substituent at position 2. Thiazolidinone derivatives are well-documented for diverse bioactivities, including antimicrobial and anti-biofilm properties .
Properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-3-(3-oxo-3-piperidin-1-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c19-14-7-3-2-6-13(14)12-15-17(23)21(18(24)25-15)11-8-16(22)20-9-4-1-5-10-20/h2-3,6-7,12H,1,4-5,8-11H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXBHZHVOMUWCA-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has attracted attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a chlorobenzylidene moiety enhances its reactivity and potential interactions with biological targets.
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating notable cytotoxicity.
- Cytotoxicity Studies :
- In vitro studies have shown that this compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. For instance, compounds structurally similar to this thiazolidinone have shown IC50 values in the low micromolar range, indicating potent activity against these cancer types .
- Mechanism of Action :
2. Antioxidant Activity
Thiazolidinones are also recognized for their antioxidant properties. The compound has been assessed for its ability to inhibit lipid peroxidation and scavenge free radicals.
- Antioxidant Assays :
Comparative Analysis with Related Compounds
A comparative analysis reveals that while many thiazolidinone derivatives exhibit similar biological activities, the presence of specific substituents like the chlorobenzylidene group can enhance potency.
| Compound | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one | 1.003 (MCF-7) | Apoptosis via caspase pathway | Effective against multiple cancer types |
| Compound X | 0.72 (A549) | Cell cycle arrest | Higher potency due to structural modifications |
| Compound Y | 0.31 (HT-29) | EGFR inhibition | Significant selectivity towards cancer cells |
Case Studies
Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:
- Study on Anticancer Effects : A recent study synthesized various thiazolidinone derivatives, including those similar to our compound, which were tested for anticancer activity against breast cancer cell lines. Results indicated that modifications at specific positions significantly enhanced their efficacy .
- Stability and Degradation Studies : Research has shown that certain structural features contribute to the stability of these compounds in physiological conditions, which is crucial for their therapeutic efficacy .
Scientific Research Applications
Anticancer Applications
Thiazolidinone derivatives have been extensively studied for their anticancer properties. The specific compound has shown potential in inhibiting the proliferation of various cancer cell lines.
Case Studies:
- A study highlighted the cytotoxic effects of thiazolidinone derivatives against neoplastic cell lines such as HSC-2 and HSC-4. The incorporation of specific substituents in the thiazolidinone structure was found to enhance selective toxicity towards malignant cells while sparing normal cells .
- Another study reported that certain thiazolidinone derivatives exhibited significant inhibitory activity against breast cancer cell lines (MCF-7), with IC50 values as low as 0.16 µM, indicating strong anticancer potential .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazolidinones is also noteworthy. Research indicates that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
Key Findings:
- In vivo studies demonstrated that thiazolidinone derivatives could effectively reduce inflammation markers and exhibited comparable efficacy to established anti-inflammatory drugs like Celecoxib .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been explored, with some derivatives showing effectiveness against a range of bacterial strains.
Research Insights:
- Compounds derived from thiazolidinones have been tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiazolidinone structure could enhance antibacterial efficacy, making them potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazolidinones. Modifications at various positions on the thiazolidinone ring can lead to significant changes in potency and selectivity.
Data Table: Structure-Activity Relationship
| Compound | Substituent | Activity Type | IC50 Value (µM) |
|---|---|---|---|
| A | 2-chlorobenzyl | Anticancer | 0.16 |
| B | Hydroxyphenyl | Antioxidant | 0.11 |
| C | Piperidinyl | Anti-inflammatory | 35.7 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Key analogs differ in substituents at the benzylidene (R1) and propyl (R2) positions, which significantly alter bioactivity and physicochemical properties. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations
The piperidinylpropyl substituent may improve solubility relative to aryl groups (e.g., 4-fluorophenyl in ), though direct activity data for the target compound is lacking .
Anti-Biofilm Performance :
- The most effective analog (86 records) combines a 4-fluorophenyl group with 3-ethoxy-4-hydroxybenzylidene, suggesting that moderate hydrophilicity (ethoxy, hydroxy) and halogenation (F) synergize for broad-spectrum activity . The target compound’s chloro substituent may offer similar advantages but with higher logP, which could limit aqueous solubility.
The target compound’s piperidine moiety may mitigate these issues through steric protection of the thioxothiazolidinone core .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-5-(2-chlorobenzylidene)-3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a condensation reaction between a thioxothiazolidin-4-one precursor and a substituted benzaldehyde. For example:
React 3-(3-oxo-3-(piperidin-1-yl)propyl)-2-thioxothiazolidin-4-one with 2-chlorobenzaldehyde under basic conditions (e.g., sodium hydroxide or ammonium acetate in acetic acid).
Reflux the mixture in a solvent like ethanol or methanol for 6–12 hours.
Purify via recrystallization (e.g., DMF/ethanol mixtures) or column chromatography.
- Key parameters: Solvent polarity, reaction time, and stoichiometric ratios of aldehyde to thiazolidinone precursor (optimized to ~1:1.2) .
Q. How is the compound characterized to confirm its (E)-isomer configuration?
- Methodological Answer :
- X-ray crystallography : Resolve single-crystal structures to confirm stereochemistry (e.g., hydrogen bonding patterns in analogous compounds ).
- NMR spectroscopy : Use NOESY or ROESY to distinguish (E) vs. (Z) isomers via spatial correlations between the benzylidene proton and adjacent groups.
- FT-IR : Identify C=S (thioxo) stretching at ~1200–1250 cm⁻¹ and C=O (piperidinyl propyl) at ~1680–1700 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
- Data normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and degradation (e.g., monitor via LC-MS over 24-hour stability tests).
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., rhodanine derivatives ) to identify substituent-dependent trends .
Q. What computational strategies predict the binding mode of this compound to potential targets like hemoglobin subunits?
- Methodological Answer :
- Molecular docking : Use software like MOE or AutoDock Vina with PDB structures (e.g., Hemoglobin α/β subunits, PDB ID: 1HHO) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and key interactions (e.g., hydrogen bonds with His87 or Lys90).
- Free energy calculations : Apply MM-PBSA/GBSA to rank binding affinities (ΔG < -7 kcal/mol suggests strong interaction) .
Q. How does the 2-chlorobenzylidene substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method (expected logP ~3.5 due to chlorobenzylidene and piperidinyl groups).
- Permeability : Perform Caco-2 assays (Papp >1×10⁻⁶ cm/s indicates moderate absorption).
- Metabolic stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS (t₁/₂ >30 min preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
